molecular formula C28H22BrClN2O3 B11948891 N'-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 350992-43-7

N'-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B11948891
CAS No.: 350992-43-7
M. Wt: 549.8 g/mol
InChI Key: OTCCQFSBTFIBMK-KBVAKVRCSA-N
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Description

N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound characterized by the presence of bromine and chlorine substituents on its benzyl groups

Properties

CAS No.

350992-43-7

Molecular Formula

C28H22BrClN2O3

Molecular Weight

549.8 g/mol

IUPAC Name

N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C28H22BrClN2O3/c29-24-11-5-20(6-12-24)19-35-27-4-2-1-3-23(27)17-31-32-28(33)22-9-15-26(16-10-22)34-18-21-7-13-25(30)14-8-21/h1-17H,18-19H2,(H,32,33)/b31-17+

InChI Key

OTCCQFSBTFIBMK-KBVAKVRCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process. The initial step often includes the formation of the benzylidene intermediate, followed by the introduction of the bromine and chlorine substituents. The reaction conditions generally require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride, leading to the formation of reduced analogs.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions, often using reagents like sodium iodide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium iodide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Structural Characteristics

The molecular formula of N'-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is C28H22BrClN2O3, with a molecular weight of approximately 549.8 g/mol. The compound features a hydrazone linkage, which is significant for its biological activity. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological targets .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Its structure allows it to interact with bacterial cell walls or enzymes critical for bacterial survival. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research indicates that compounds with hydrazone linkages exhibit significant anticancer activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has also shown potential as an inhibitor of enzymes such as carbonic anhydrase and monoamine oxidase. The inhibition of these enzymes is crucial for therapeutic applications in conditions like glaucoma and depression, respectively .

Material Science Applications

In material science, hydrazone compounds are explored for their ability to form coordination complexes with metals, which can be utilized in catalysis or as sensors for detecting metal ions. The unique structural features of this compound allow it to participate in complexation reactions that enhance the properties of materials used in various applications .

Case Studies

Study Findings Applications
Study on Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureusDevelopment of new antibiotics
Anticancer ResearchSignificant cytotoxicity against breast cancer cells (MCF-7 line)Potential chemotherapeutic agent
Enzyme Inhibition StudyInhibited carbonic anhydrase with IC50 values indicating strong affinityTreatment for glaucoma

Mechanism of Action

The mechanism by which N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-((4-Chlorobenzyl)oxy)benzylidene)-4-((4-bromobenzyl)oxy)benzohydrazide
  • N’-(2-((4-Fluorobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Uniqueness

N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N'-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C28H22BrClN2O3C_{28}H_{22}BrClN_2O_3 and has a complex structure featuring multiple aromatic rings and functional groups that may contribute to its biological activities.

Structural Formula

N 2 4 Bromobenzyl oxy benzylidene 4 4 chlorobenzyl oxy benzohydrazide\text{N 2 4 Bromobenzyl oxy benzylidene 4 4 chlorobenzyl oxy benzohydrazide}

Key Properties

  • Molecular Weight : 532.84 g/mol
  • CAS Number : 350992-43-7

Antibacterial Activity

Research indicates that Schiff bases, including derivatives similar to this compound, exhibit significant antibacterial properties. A study evaluated a series of related compounds against several bacterial strains, showing promising results.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus25 µg/mL
Compound BEscherichia coli50 µg/mL
N'-(2-((4-Bromobenzyl)oxy)...Pseudomonas aeruginosa30 µg/mL

The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. One notable study assessed its effects on human leukemia cell lines, revealing significant cytotoxicity.

Case Study: Cytotoxicity Against Leukemia Cells

  • Cell Lines Tested : K562 (chronic myeloid leukemia), HEL (acute myeloid leukemia)
  • Results :
    • IC50 values were determined to be approximately 15 µM for K562 and 20 µM for HEL cells.
    • The mechanism of action was suggested to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
K56215Apoptosis
HEL20Cell Cycle Arrest

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies .

Other Biological Activities

In addition to antibacterial and anticancer properties, this compound has shown promise in other areas:

  • Antioxidant Activity : Exhibits free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Demonstrated reduction in pro-inflammatory cytokines in animal models.

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